molecular formula C12H12ClNO2 B11720399 Methyl 4-(3-Chlorophenyl)-4-cyanobutyrate

Methyl 4-(3-Chlorophenyl)-4-cyanobutyrate

Cat. No.: B11720399
M. Wt: 237.68 g/mol
InChI Key: MDGRHEYEJDWBIF-UHFFFAOYSA-N
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Description

Methyl 4-(3-Chlorophenyl)-4-cyanobutyrate is an organic compound with a complex structure that includes a chlorophenyl group and a cyanobutyrate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3-Chlorophenyl)-4-cyanobutyrate typically involves the reaction of 3-chlorobenzaldehyde with malononitrile in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or distillation to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(3-Chlorophenyl)-4-cyanobutyrate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce the nitrile group to an amine.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions:

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction may yield amines .

Scientific Research Applications

Methyl 4-(3-Chlorophenyl)-4-cyanobutyrate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(3-Chlorophenyl)-4-cyanobutyrate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

  • Methyl 4-(4-Chlorophenyl)-4-cyanobutyrate
  • Methyl 4-(3-Bromophenyl)-4-cyanobutyrate
  • Methyl 4-(3-Methoxyphenyl)-4-cyanobutyrate

Comparison: Methyl 4-(3-Chlorophenyl)-4-cyanobutyrate is unique due to the presence of the 3-chlorophenyl group, which can influence its reactivity and interactions. Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for specific applications .

Properties

IUPAC Name

methyl 4-(3-chlorophenyl)-4-cyanobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c1-16-12(15)6-5-10(8-14)9-3-2-4-11(13)7-9/h2-4,7,10H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGRHEYEJDWBIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C#N)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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